molecular formula C11H9NO3 B1405429 Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid CAS No. 1341035-02-6

Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid

Cat. No. B1405429
CAS RN: 1341035-02-6
M. Wt: 203.19 g/mol
InChI Key: WQBMGVVIMKVWJT-HQJQHLMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The term “racemic” refers to a mixture that contains equal amounts of left- and right-handed enantiomers of a chiral molecule . In the case of “Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid”, it suggests that the compound is a racemic mixture of the specified cyclopropane-indoline carboxylic acid.


Molecular Structure Analysis

Racemic mixtures are optically inactive because each enantiomer rotates plane-polarized light in an equal but opposite direction . This property is likely to be true for “Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid” as well.

Scientific Research Applications

Chirality Studies and Enantiomeric Resolution

The racemic form of this compound, containing both enantiomers in equal proportions, provides an excellent opportunity for studying chirality. Researchers can explore methods to resolve the racemic mixture into its constituent enantiomers, which is crucial for understanding the different biological activities of each enantiomer . This process is vital in the pharmaceutical industry, where the activity of drug enantiomers can differ significantly.

Synthesis of Spirocyclic Compounds

Spirocyclic compounds, like the one , are of great interest in synthetic organic chemistry. They are used to create complex molecular architectures that are prevalent in natural products and pharmaceuticals. The synthesis and functionalization of such spirocyclic frameworks can lead to the discovery of novel compounds with potential therapeutic applications .

Optical Activity and Physical Property Analysis

This compound’s ability to exist in racemic form allows scientists to study its optical activity. By analyzing how the racemic mixture interacts with plane-polarized light, insights into the compound’s stereochemistry and its influence on physical properties can be gained. This is essential for the development of optically active materials and chiral technologies .

Antifungal and Antibacterial Applications

Compounds containing spirocyclopropane structures have demonstrated antifungal and antibacterial activities. Research into the compound’s efficacy against various strains of bacteria and fungi could lead to new treatments for infectious diseases. The unique structure of the compound may interact with microbial cell components in novel ways, offering a new approach to antimicrobial therapy .

Enzyme Inhibition Studies

The compound’s unique structure may exhibit enzyme inhibition properties, which can be explored for therapeutic applications. For instance, it could be studied as a potential inhibitor for enzymes involved in inflammatory processes or cancer progression. Understanding its mode of action can contribute to the design of enzyme-targeted drugs .

properties

IUPAC Name

(1'S,3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14)/t7-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBMGVVIMKVWJT-HQJQHLMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12C3=CC=CC=C3NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@]12C3=CC=CC=C3NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid
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Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid
Reactant of Route 3
Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid
Reactant of Route 4
Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid
Reactant of Route 5
Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid
Reactant of Route 6
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Reactant of Route 6
Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid

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